molecular formula C25H27N3O7S2 B5049592 N-(3,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)piperazine-2-carboxamide

N-(3,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)piperazine-2-carboxamide

Cat. No.: B5049592
M. Wt: 545.6 g/mol
InChI Key: AOQAVIMJZAOBKT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)piperazine-2-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with phenylsulfonyl groups and a carboxamide group attached to a dimethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)piperazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Phenylsulfonyl Groups: The piperazine ring is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl groups.

    Attachment of the Dimethoxyphenyl Moiety: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction using a suitable precursor, such as 3,4-dimethoxybenzyl chloride.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)piperazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)piperazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)piperazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)piperazine-2-carboxamide can be compared with other similar compounds, such as:

    N-(3,4-dimethoxyphenyl)piperazine: Lacks the phenylsulfonyl and carboxamide groups, resulting in different chemical and biological properties.

    1,4-bis(phenylsulfonyl)piperazine: Lacks the dimethoxyphenyl and carboxamide groups, leading to distinct reactivity and applications.

    N-(3,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)piperazine: Lacks the carboxamide group, which affects its solubility and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O7S2/c1-34-23-14-13-19(17-24(23)35-2)26-25(29)22-18-27(36(30,31)20-9-5-3-6-10-20)15-16-28(22)37(32,33)21-11-7-4-8-12-21/h3-14,17,22H,15-16,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQAVIMJZAOBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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